Crystalline Isolation Yield and Melting Point: N-(1-Hydroxyethyl)formamide vs. N-(2-Hydroxyethyl)formamide
N-(α-hydroxyethyl)formamide can be isolated as white crystals with a melting point of 52.5–53.8°C and an isolated yield of 90% after acetone recrystallization, enabling straightforward purification from the hydroxylation reaction mixture [1]. In contrast, the positional isomer N-(2-hydroxyethyl)formamide (CAS 693-06-1) is a liquid at room temperature with a boiling point of 179–181°C at 13 Torr and density of 1.160 g/mL at 25°C, requiring distillation-based purification that is less amenable to large-scale intermediate isolation . The crystalline nature of the 1-isomer allows for direct solid–liquid separation by filtration under cooling, which is a critical process advantage for continuous or semi-continuous industrial NVF production [1].
| Evidence Dimension | Physical state and isolation method at ambient conditions |
|---|---|
| Target Compound Data | White crystalline solid; mp 52.5–53.8°C; isolated yield 90% via filtration and acetone recrystallization |
| Comparator Or Baseline | N-(2-Hydroxyethyl)formamide (CAS 693-06-1): liquid at 25°C; bp 179–181°C at 13 Torr; density 1.160 g/mL; no comparable crystallization yield data available |
| Quantified Difference | Phase-state difference: crystalline solid (1-isomer) vs. liquid (2-isomer) at room temperature; 90% isolated yield achieved for 1-isomer via simple filtration/crystallization |
| Conditions | Hydroxylation reaction of formamide with acetaldehyde using K2CO3 catalyst at 25°C; crystallization by cooling to 5°C; acetone wash; reduced-pressure drying |
Why This Matters
The ability to isolate N-(1-hydroxyethyl)formamide as a filterable crystalline solid eliminates the need for energy-intensive distillation, directly lowering purification cost and enabling integration into continuous NVF manufacturing processes where the 2-isomer would be unsuitable.
- [1] Murao, Y.; Sawayama, S.; Satoh, K. Process for producing N-substituted formamides. U.S. Patent 4,567,300, January 28, 1986. Example: white crystals, yield 90%, mp 52.5–53.8°C; conversion of formamide 99.2 mol%, selectivity to N-(α-hydroxyethyl)formamide 100 mol%. View Source
